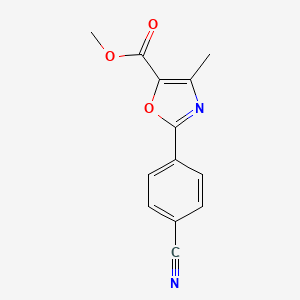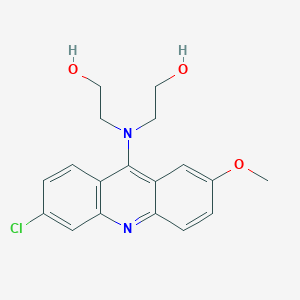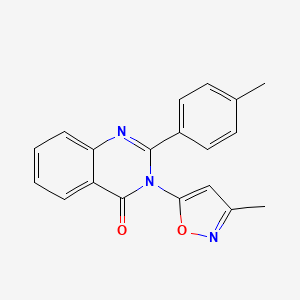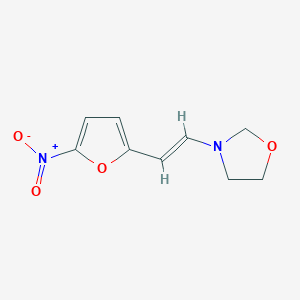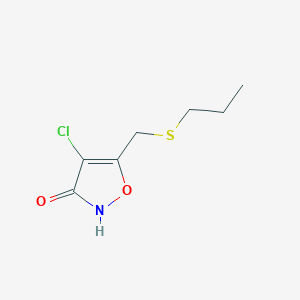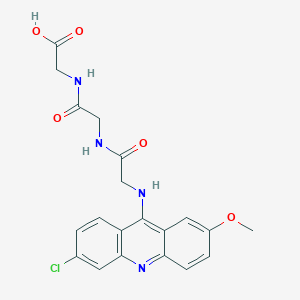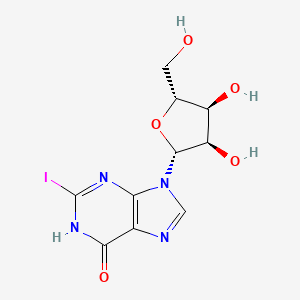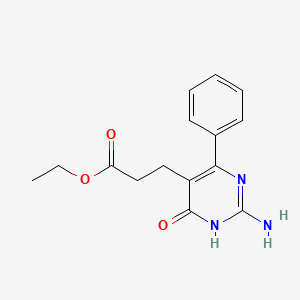
Ethyl 3-(2-amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanoate is a chemical compound belonging to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a dihydropyrimidine ring fused with a phenyl group and an ethyl ester moiety. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanoate typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea. The reaction is catalyzed by an acid, such as hydrochloric acid, and proceeds under reflux conditions to yield the desired dihydropyrimidine derivative .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the pure compound.
化学反応の分析
Types of Reactions
Ethyl 3-(2-amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the dihydropyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
科学的研究の応用
Ethyl 3-(2-amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 3-(2-amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of viral replication or the induction of apoptosis in cancer cells. The molecular pathways involved may include the inhibition of key signaling proteins and the modulation of gene expression .
類似化合物との比較
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another pyrimidine derivative with similar structural features.
2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido derivatives: Compounds with comparable biological activities.
Uniqueness
Ethyl 3-(2-amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanoate is unique due to its specific substitution pattern and the presence of the ethyl ester moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
特性
分子式 |
C15H17N3O3 |
|---|---|
分子量 |
287.31 g/mol |
IUPAC名 |
ethyl 3-(2-amino-6-oxo-4-phenyl-1H-pyrimidin-5-yl)propanoate |
InChI |
InChI=1S/C15H17N3O3/c1-2-21-12(19)9-8-11-13(10-6-4-3-5-7-10)17-15(16)18-14(11)20/h3-7H,2,8-9H2,1H3,(H3,16,17,18,20) |
InChIキー |
WGXHUZCHYMSQAN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1=C(N=C(NC1=O)N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


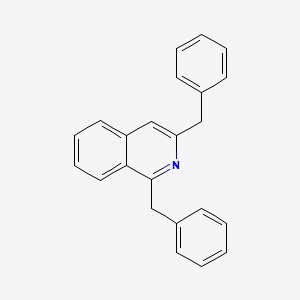
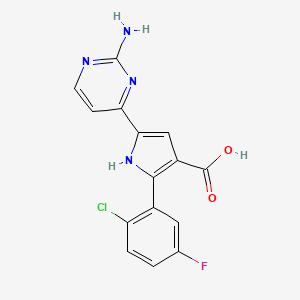
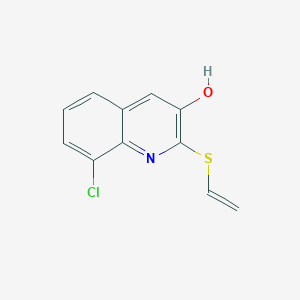
![Adenosine, 5'-O-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B12914699.png)
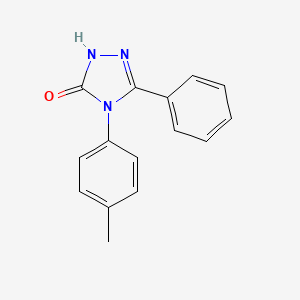
![4-({2-[2,2-Di(1h-indol-3-yl)ethyl]phenyl}amino)-2-methylidene-4-oxobutanoic acid](/img/structure/B12914704.png)
